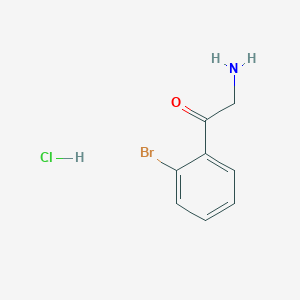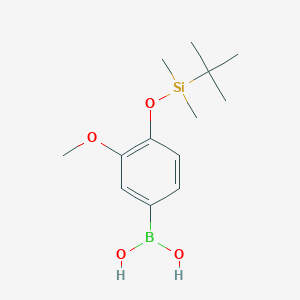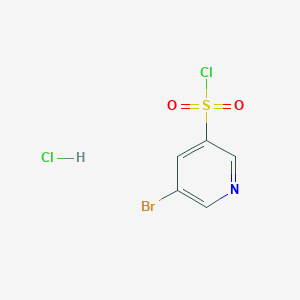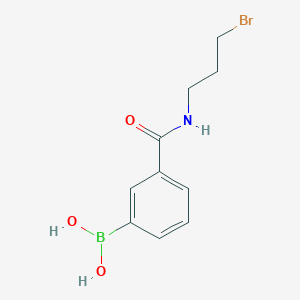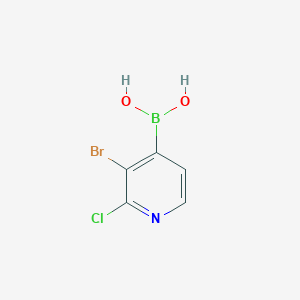
3-Bromo-2-chloropyridine-4-boronic acid
Overview
Description
3-Bromo-2-chloropyridine-4-boronic acid is a chemical compound with the molecular formula CHBBrClNO . It may contain varying amounts of anhydride .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a topic of significant interest in the field of organic chemistry. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis . The Suzuki-Miyaura coupling is a widely used reaction involving organoboron reagents .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloropyridine-4-boronic acid consists of bromine, chlorine, nitrogen, oxygen, and boron atoms . The average mass of the molecule is 236.259 Da and the monoisotopic mass is 234.920685 Da .Chemical Reactions Analysis
Boronic acids, such as 3-Bromo-2-chloropyridine-4-boronic acid, are often used in Suzuki-Miyaura coupling reactions . They can also be substrates in peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm³. It has a boiling point of 399.4±52.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 68.6±3.0 kJ/mol. The flash point is 195.3±30.7 °C. The index of refraction is 1.620 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
3-Bromo-2-chloropyridine-4-boronic acid is likely to be involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis. Such reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and polymers. Malik et al. (2020) demonstrated the Suzuki cross-coupling reaction's effectiveness using a Pd(0) catalyst to yield novel pyrimidine analogs with good yields, showcasing the utility of boronic acids in facilitating such transformations (Malik et al., 2020).
Boronic Acid-Catalyzed Reactions
Boronic acids, including derivatives similar to 3-Bromo-2-chloropyridine-4-boronic acid, serve as catalysts in various organic reactions due to their unique reactivity. For example, Hashimoto et al. (2015) discovered a boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner (Hashimoto et al., 2015).
Computational and Spectral Studies
Experimental and computational studies on boronic acids help understand their structural and electronic properties. Karabacak et al. (2014) conducted a comprehensive study on 3-bromophenylboronic acid, including FT-IR, FT-Raman, NMR, and UV–Vis spectroscopy, alongside DFT calculations. Such studies provide valuable insights into the behavior and reactivity of boronic acid derivatives, which can be extrapolated to compounds like 3-Bromo-2-chloropyridine-4-boronic acid (Karabacak et al., 2014).
Synthesis of Functionalized Derivatives
The versatility of boronic acids in organic synthesis extends to the preparation of functionalized derivatives for various applications, including luminescent materials and sensing probes. Sadu et al. (2017) reported a metal-free synthesis of four-coordinate organoborons using boronic acids, demonstrating the potential for creating new materials for optoelectronic and biomedical purposes (Sadu et al., 2017).
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-chloropyridine-4-boronic acid is the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the 3-Bromo-2-chloropyridine-4-boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 3-Bromo-2-chloropyridine-4-boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere and under -20°c to maintain its stability .
Result of Action
The result of the action of 3-Bromo-2-chloropyridine-4-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the creation of complex organic compounds from simpler ones .
Action Environment
The action of 3-Bromo-2-chloropyridine-4-boronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is stable under an inert atmosphere and at temperatures below -20°C . It is also important to avoid dust formation as it may affect the efficacy of the compound .
properties
IUPAC Name |
(3-bromo-2-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDUAXKXSMERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657291 | |
| Record name | (3-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloropyridine-4-boronic acid | |
CAS RN |
1072944-16-1 | |
| Record name | B-(3-Bromo-2-chloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
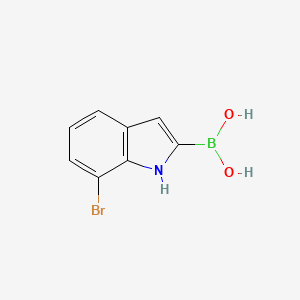
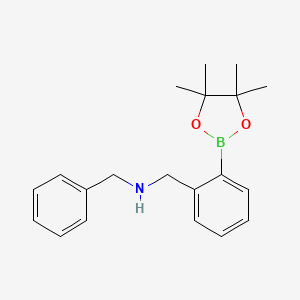
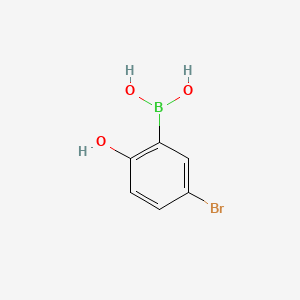
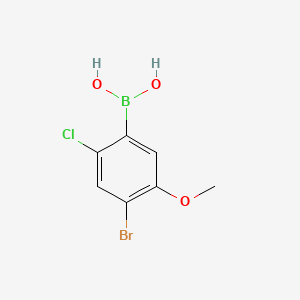
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
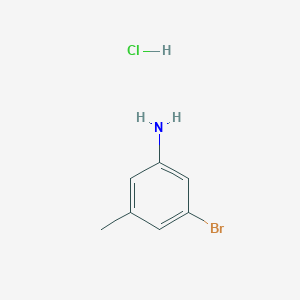
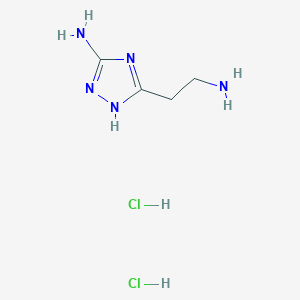
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

